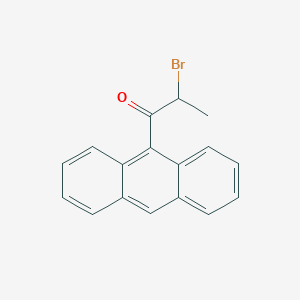
Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride is a complex organic compound with a unique structure that combines a carbamic acid derivative with a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride typically involves the reaction of 4-(octyloxy)phenyl isocyanate with 2-(1-piperidinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share structural similarities.
Carbamic Acid Derivatives: Other carbamic acid esters and amides exhibit similar chemical properties.
Uniqueness
What sets carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride apart is its unique combination of a carbamic acid derivative with a piperidine moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
55948-94-2 |
|---|---|
Molekularformel |
C22H37ClN2O3 |
Molekulargewicht |
413.0 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl N-(4-octoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-2-3-4-5-6-10-18-26-21-13-11-20(12-14-21)23-22(25)27-19-17-24-15-8-7-9-16-24;/h11-14H,2-10,15-19H2,1H3,(H,23,25);1H |
InChI-Schlüssel |
ISWCYCPNZWDQNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



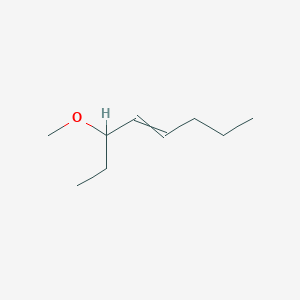

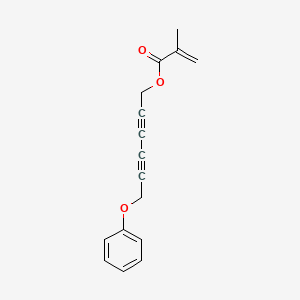
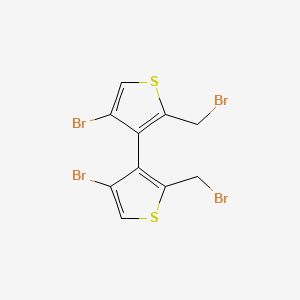
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)

![10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14634150.png)
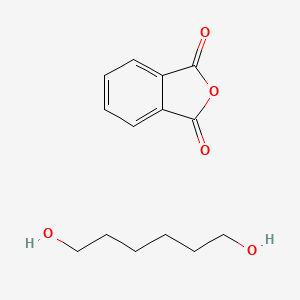
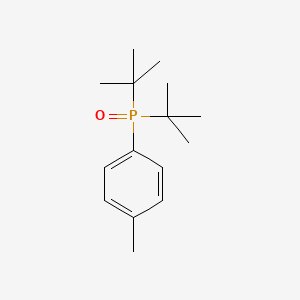

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

